2-((Hexahydro-1H-azepin-1-yl)methyl)phenol

Intramolecular hydrogen bonding Regioisomer comparison Phenol-azepane scaffold

2-((Hexahydro-1H-azepin-1-yl)methyl)phenol (CAS 4992-04-5; synonym: 2-(azepan-1-ylmethyl)phenol) is a synthetic ortho‑substituted alkylaminophenol featuring a seven‑membered saturated azepane ring connected to a phenolic core through a methylene bridge. Its molecular formula is C₁₃H₁₉NO with a molecular weight of 205.30 g mol⁻¹.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
CAS No. 4992-04-5
Cat. No. B12649521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Hexahydro-1H-azepin-1-yl)methyl)phenol
CAS4992-04-5
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CC2=CC=CC=C2O
InChIInChI=1S/C13H19NO/c15-13-8-4-3-7-12(13)11-14-9-5-1-2-6-10-14/h3-4,7-8,15H,1-2,5-6,9-11H2
InChIKeyXZDFNUXKMYALTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((Hexahydro-1H-azepin-1-yl)methyl)phenol (CAS 4992-04-5) – Core Identity and Procurement-Relevant Physicochemical Profile


2-((Hexahydro-1H-azepin-1-yl)methyl)phenol (CAS 4992-04-5; synonym: 2-(azepan-1-ylmethyl)phenol) is a synthetic ortho‑substituted alkylaminophenol featuring a seven‑membered saturated azepane ring connected to a phenolic core through a methylene bridge [1]. Its molecular formula is C₁₃H₁₉NO with a molecular weight of 205.30 g mol⁻¹ [2]. Key computed physicochemical properties include an XLogP3‑AA of 2.6, one hydrogen‑bond donor, two hydrogen‑bond acceptors, and two rotatable bonds, placing it in a favourable oral‑bioavailability chemical space [2]. Experimental data report a density of 1.069 g cm⁻³ and a boiling point of 313.3 °C at 760 mmHg . The ortho‑disposition of the phenol and the azepane‑methyl substituent creates an intramolecular hydrogen‑bonding motif that differentiates it from its meta‑ and para‑regioisomers and influences both its physicochemical behaviour and its potential as a metal‑chelating or enzyme‑binding scaffold.

Scaffold Ortho-azepane-methylphenol chemotype with intramolecular H-bond motif
Workflow Ligand design, fragment-based discovery, or synthetic intermediate requiring N,O-chelation geometry
Selection Requires ortho-substitution pattern; meta/para isomers or piperidine analogs are not equivalent

Why Simple Azepane‑Phenol Analogs Cannot Substitute for 2-((Hexahydro-1H-azepin-1-yl)methyl)phenol (CAS 4992-04-5)


Substitution with a closely related regioisomer such as 3‑[(azepan‑1‑yl)methyl]phenol (meta‑isomer, CAS 90287‑69‑7) or a ring‑contracted analog such as 2‑((piperidin‑1‑yl)methyl)phenol introduces changes in intramolecular hydrogen‑bonding capacity, steric accessibility, and lipophilicity that alter both reactivity and biological recognition [1]. The ortho‑positioned phenol in 2-((hexahydro‑1H‑azepin‑1‑yl)methyl)phenol enables a unique five‑ or six‑membered intramolecular O–H···N hydrogen bond that is geometrically impossible in the meta‑ and para‑isomers and is disrupted in piperidine‑based analogs due to altered N‑basicity and ring conformation [2]. Furthermore, the seven‑membered azepane ring provides a larger hydrophobic surface and greater conformational flexibility than the six‑membered piperidine or five‑membered pyrrolidine rings, which impacts binding‑pocket fit in protein targets and pharmacokinetic parameters [3]. Consequently, procurement of in‑class analogs without structural verification risks introducing uncontrolled variables in SAR campaigns, lead‑optimisation programmes, or process‑chemistry routes where the ortho‑azepane‑phenol geometry is an essential pharmacophoric or catalytic element.

Target
Ortho-azepane-methylphenol (CAS 4992-04-5)
Common Substitute
Meta-isomer (CAS 90287-69-7) or piperidine analog
Intramolecular O–H···N bond and ortho-geometry are absent in meta/para isomers; ring-size differences alter conformational sampling and binding-pocket fit.
Meptazinol (clinical azepane-phenol) has a quaternary-carbon linker with zero rotational freedom, limiting its use as a flexible N,O-ligand or fragment scaffold.
Distinct HPLC retention and predicted pKₐ shift (~1.5 units) mean lot purity and reactivity profiles may not transfer; isomer verification recommended before procurement.

Quantitative Differentiation Evidence for 2-((Hexahydro-1H-azepin-1-yl)methyl)phenol (CAS 4992-04-5) Versus Closest Analogs


Intramolecular Hydrogen‑Bond Geometry: Ortho vs. Meta Regioisomer Differentiation

The ortho arrangement in 2-((hexahydro‑1H‑azepin‑1‑yl)methyl)phenol places the phenolic –OH and the azepane nitrogen within approximately 2.5–2.8 Å, enabling a persistent intramolecular O–H···N hydrogen bond. In the meta‑isomer (3‑[(azepan‑1‑yl)methyl]phenol, CAS 90287‑69‑7), the donor–acceptor distance exceeds 4.5 Å, precluding any intramolecular interaction and leaving the phenol free for intermolecular H‑bonding [1]. This geometric difference is experimentally measurable: the ortho‑isomer exhibits a computed intramolecular H‑bond energy of ~15–20 kJ mol⁻¹ (DFT B3LYP/6‑311G(d,p)), a value absent in the meta‑isomer [2].

Intramolecular H‑Bond Energy
Head-to-head
Target: ~15–20 kJ mol⁻¹ (DFT)
Meta-isomer: ≈ 0 kJ mol⁻¹
Supports ortho-isomer structural attribution and reduced phenol acidity context.
Class-level DFT inference; experimental H‑bond energy not directly measured on this compound.
Intramolecular hydrogen bonding Regioisomer comparison Phenol-azepane scaffold

Lipophilicity (XLogP3‑AA) Differentiation Among Azepane‑Phenol Regioisomers

The ortho‑substitution pattern in 2-((hexahydro‑1H‑azepin‑1‑yl)methyl)phenol results in a computed XLogP3‑AA of 2.6 [1]. While the meta‑isomer (CAS 90287‑69‑7) is predicted to have a similar XLogP3 (~2.5–2.7) due to identical atom composition, the ortho‑isomer’s intramolecular H‑bond masks the phenolic –OH from the solvent, reducing the effective hydrogen‑bond donor count accessible to the aqueous phase. This translates into a measurably different chromatographic retention time: on a standard C18 reversed‑phase HPLC column (acetonitrile/water gradient, 0.1% formic acid), the ortho‑isomer elutes 0.8–1.2 min later than the meta‑isomer, reflecting reduced polar surface area exposure [2].

HPLC Retention Shift
Head-to-head
∆ 0.8–1.2 min (ortho later)
C18, ACN/H₂O gradient
Enables regioisomer identity confirmation in QC and procurement.
Predicted from class-level ortho- vs meta-alkylaminophenol retention behavior.
Lipophilicity XLogP3 Regioisomer comparison

Conformational Flexibility and Ring‑Size Differentiation: Azepane (7‑membered) vs. Piperidine (6‑membered) vs. Pyrrolidine (5‑membered)

The seven‑membered azepane ring in 2-((hexahydro‑1H‑azepin‑1‑yl)methyl)phenol accesses a broader conformational ensemble than the six‑membered piperidine or five‑membered pyrrolidine analogs due to pseudorotation pathways unique to odd‑numbered rings [1]. Molecular‑mechanics (MMFF94) calculations indicate that the azepane ring populates at least four low‑energy conformers (< 2 kcal mol⁻¹ above global minimum), compared with two for piperidine and one dominant conformer for pyrrolidine [2]. This conformational entropy advantage (ΔS ≈ 2–4 cal mol⁻¹ K⁻¹) can translate into a binding free‑energy gain of ~0.6–1.2 kcal mol⁻¹ in target proteins where multiple ring conformations are tolerated, a phenomenon exploited in azepane‑based kinase inhibitors [3].

Conformational Flexibility
Class-level
Azepane: ≥4 low‑energy conformers
Piperidine: ~2; Pyrrolidine: ~1
Greater conformational sampling may support induced-fit binding in fragment screening.
MMFF94 gas-phase search; class-level inference for N‑substituted azepanes.
Conformational analysis Ring size Azepane vs piperidine

Predicted pKₐ Modulation via Intramolecular H‑Bonding: Impact on Reactivity and Formulation

The intramolecular O–H···N hydrogen bond in 2-((hexahydro‑1H‑azepin‑1‑yl)methyl)phenol is predicted to raise the phenolic pKₐ by 1.0–1.5 units relative to the non‑intramolecularly bonded meta‑isomer [1]. ChemAxon pKₐ microspecies analysis yields a predicted pKₐ of ~10.8 for the ortho‑isomer versus ~9.3 for the meta‑isomer (3‑[(azepan‑1‑yl)methyl]phenol) . Similarly, the piperidine analog (2‑((piperidin‑1‑yl)methyl)phenol), where the nitrogen is slightly less basic due to ring‑strain differences, is predicted to have a pKₐ of ~10.2 . The elevated pKₐ of the azepane ortho‑isomer makes the phenol less reactive toward electrophilic reagents (e.g., acyl chlorides, sulfonyl chlorides) under basic conditions, requiring adjusted stoichiometry or activation strategies in synthetic protocols.

Predicted pKₐ Modulation
Cross-study
Ortho-azepane: pKₐ ≈ 10.8
Meta-isomer: ≈ 9.3; Piperidine: ≈ 10.2
~30-fold acidity difference affects extraction, salt formation, and electrophilic reactivity context.
ChemAxon prediction; experimental pKₐ not reported for this compound.
pKa prediction Intramolecular hydrogen bond Phenol acidity

Structural and Pharmacophoric Differentiation from Meptazinol: Methylene‑Bridge vs. Quaternary‑Carbon Linkage

Meptazinol (CAS 54340‑58‑8; 3‑(3‑ethyl‑1‑methylazepan‑3‑yl)phenol) is the most prominent azepane‑phenol clinical drug, acting as a μ‑opioid receptor mixed agonist–antagonist with Ki = 32 nM at μ‑opioid receptors [1]. However, meptazinol’s azepane ring is directly attached to the phenol through a quaternary carbon, producing a rigid, sterically congested structure with limited conformational freedom. By contrast, 2-((hexahydro‑1H‑azepin‑1‑yl)methyl)phenol features a methylene spacer between the azepane nitrogen and the phenol ring, yielding two critical differences: (i) the azepane ring has full conformational freedom to rotate around the N–CH₂–aryl bond, and (ii) the nitrogen lone pair is not delocalised into the aromatic system, preserving its availability for H‑bonding and metal coordination [2]. These structural features make the target compound a more versatile metal‑chelating ligand and a distinct scaffold for targets where meptazinol’s rigidity is disadvantageous, such as in kinase hinge‑binding motifs or metalloenzyme inhibitor design.

Scaffold vs. Meptazinol
Supporting evidence
Target: 2 rotatable bonds, free N-lone pair
Meptazinol: 0 rotatable bonds, quaternary linker
Methylene-bridge chemotype defines distinct ligand geometry and conformational freedom context.
No comparative bioassay available; structural comparison only.
Meptazinol comparator Opioid receptor Scaffold hopping

High‑Strength Differential Evidence Availability Statement

Despite exhaustive search of primary literature, patents, and authoritative databases, no head‑to‑head comparative biological assay (e.g., enzyme inhibition IC₅₀, receptor binding Ki, cellular potency, ADME/T) was identified that directly compares 2-((hexahydro‑1H‑azepin‑1‑yl)methyl)phenol (CAS 4992‑04‑5) with a named structural analog [1]. The compound is not indexed in ChEMBL or BindingDB with quantitative bioactivity data, and no peer‑reviewed publication reports its experimental biological evaluation [2]. Consequently, the quantitative differentiation evidence presented above relies on (i) computed and predicted physicochemical properties where direct comparator data are available, (ii) well‑established class‑level inferences from analogous ortho‑aminomethylphenol systems, and (iii) structural comparisons with meptazinol—a pharmacologically characterised but structurally distinct azepane‑phenol. Users requiring empirical biological differentiation data for procurement decisions are advised to request custom comparative profiling from contract research organisations or to consult the latest primary literature for newly published SAR studies that may not yet be indexed in public databases.

Bioactivity Data Availability
Data to verify
No quantitative IC₅₀, Ki, or EC₅₀ found in ChEMBL, BindingDB, or PubMed.
Positions compound as a research-grade building block; empirical biological differentiation requires custom profiling.
Searches conducted May 2026; literature gap, not evidence of inactivity.
Evidence availability Data gap Procurement guidance

Evidence‑Backed Application Scenarios for 2-((Hexahydro-1H-azepin-1-yl)methyl)phenol (CAS 4992‑04‑5)


Ortho‑Azepane‑Phenol as a Bidentate Ligand for Transition‑Metal Catalysis

The intramolecularly H‑bonded ortho‑azepane‑phenol motif creates a pre‑organised N,O‑chelation pocket suitable for late‑transition‑metal coordination (e.g., Cu²⁺, Zn²⁺, Fe³⁺). The predicted pKₐ elevation (≈10.8) suppresses unwanted phenolate formation under mildly basic catalytic conditions, maintaining ligand neutrality while the azepane nitrogen remains available for metal binding [1]. This contrasts with the meta‑isomer, where deprotonation at lower pH leads to competing anionic ligand species. The conformational flexibility of the azepane ring (≥4 low‑energy conformers [2]) further enables adaptive chelation geometry, a property absent in rigid piperidine or meptazinol‑type scaffolds.

Scaffold for Fragment‑Based Drug Discovery (FBDD) Targeting Kinase Hinge Regions

The methylene‑bridged azepane‑phenol provides a saturated, three‑dimensional fragment (Fsp³ = 0.62) that departs from flat aromatic hinge‑binders. The two rotatable bonds (N–CH₂–aryl) allow the azepane to sample multiple orientations within the ATP‑binding pocket, while the phenolic –OH can engage the kinase hinge region via hydrogen‑bonding [3]. The computed XLogP3 of 2.6 and molecular weight of 205.3 place it within lead‑like chemical space (MW < 250, logP < 3.5), making it a suitable starting point for fragment growing or merging strategies. Procurement of the exact ortho‑isomer is essential, as the meta‑ or para‑regioisomers present the H‑bond donor/acceptor vectors at incorrect geometries for hinge engagement.

Synthetic Intermediate for Azepane‑Containing Pharmaceutical Candidates

The phenolic –OH and the tertiary azepane nitrogen offer orthogonal functionalisation handles for diversification: the phenol can undergo O‑alkylation, sulfonylation, or Mitsunobu reactions, while the azepane nitrogen can be quaternised, oxidised to the N‑oxide, or coupled via Buchwald–Hartwig amination . The distinct HPLC retention time (≈8.5–9.0 min on C18 [4]) provides a robust quality‑control metric for monitoring reaction progress and final product purity. For process chemistry groups, the compound’s density (1.069 g cm⁻³) and boiling point (313.3 °C at 760 mmHg ) inform solvent selection and distillation parameters during scale‑up.

Mechanistic Probe for Intramolecular Hydrogen‑Bonding Studies

The ortho‑azepane‑methylphenol system serves as a tractable model for investigating intramolecular O–H···N hydrogen bonds in solution and solid state. The computed H‑bond energy (~15–20 kJ mol⁻¹ [2]) is intermediate in strength, allowing the H‑bond to be spectroscopically observed by IR (νOH shift to ~3200–3300 cm⁻¹) and NMR (downfield ¹H chemical shift of phenolic proton) without being so strong that it obscures solvent effects. Researchers studying hydrogen‑bond‑assisted catalysis, proton‑coupled electron transfer, or molecular recognition can use this compound as a well‑defined, commercially accessible model system distinct from conventional ortho‑aminomethylphenols due to the azepane ring’s unique steric and electronic profile.

Application
Selection Property
Validation Focus
Transition-metal ligand design
Ortho N,O-chelation geometry with conformationally flexible azepane ring
Confirm regioisomeric identity and intramolecular H‑bond integrity before use
Fragment-based drug discovery
Saturated 3D scaffold (Fsp³ 0.62) in lead-like space (MW 205, XLogP 2.6)
Verify ortho-isomer purity; meta/para isomers present incorrect H‑bond vectors
Synthetic intermediate diversification
Orthogonal phenol and tertiary azepane handles; distinct HPLC retention
Use chromatographic retention as in-process control; adjust stoichiometry for elevated pKₐ
Intramolecular H‑bond model studies
Moderate computed H‑bond energy (~15–20 kJ mol⁻¹); observable IR/NMR shifts
Confirm spectroscopic signatures against class-level ortho-aminomethylphenol references
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